4-[[[(1-Ethyl-2-oxo-6-benzo[cd]indolyl)amino]-oxomethyl]amino]benzoic acid ethyl ester
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Overview
Description
4-[[[(1-ethyl-2-oxo-6-benzo[cd]indolyl)amino]-oxomethyl]amino]benzoic acid ethyl ester is a member of isoindoles.
Scientific Research Applications
Novel Derivative Synthesis
A study by Traven, Suslov, and Gordeev (2000) explored the synthesis of ethyl esters from diazotized compounds, leading to a novel class of indole derivatives, including ethyl esters of 3,7-dihydro-7-oxopyrano(3,2-e)indol-2-carboxylic acids with different substituents. This research contributes to the broader understanding of synthesizing novel pyrrolocoumarin derivatives (Traven, Suslov, & Gordeev, 2000).
Amino Acid Ester Derivative Synthesis
El‐Faham et al. (2013) reported the synthesis of a series of α-ketoamide derivatives, which included 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. The study highlighted the effectiveness of using OxymaPure/DIC as a coupling reagent, yielding high purity and excellent yield. This is relevant to the understanding of synthesizing amino acid ester derivatives (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Structural Characterization of Ester Derivatives
Savage et al. (2006) conducted research on N-ortho-ferrocenyl benzoyl amino acid esters, providing a comprehensive structural characterization. This study is important for understanding the structural aspects of similar benzoyl amino acid ethyl esters (Savage, Malone, Alley, Gallagher, Goel, Kelly, Mueller-Bunz, & Kenny, 2006).
Enantioselective Microbial Reduction in Synthesis
Patel et al. (2002) explored the enantioselective microbial reduction of specific esters to synthesize retinoic acid receptor-specific agonists. Their research demonstrates the use of microbial agents in the synthesis process, relevant to the study of similar esters (Patel, Chu, Chidambaram, Zhu, & Kant, 2002).
Synthesis of Alkyl Amino Alkanol Esters
Millikan and Wade (1964) synthesized a series of alkyl amino alkanol esters of p-ethoxy benzoic acid. This research contributes to the understanding of synthesizing complex ester compounds, which is relevant for the study of similar chemical structures (Millikan & Wade, 1964).
properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamoylamino]benzoate |
InChI |
InChI=1S/C23H21N3O4/c1-3-26-19-13-12-18(16-6-5-7-17(20(16)19)21(26)27)25-23(29)24-15-10-8-14(9-11-15)22(28)30-4-2/h5-13H,3-4H2,1-2H3,(H2,24,25,29) |
InChI Key |
XMJIRJQSDSUUTG-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)NC4=CC=C(C=C4)C(=O)OCC)C=CC=C3C1=O |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)NC4=CC=C(C=C4)C(=O)OCC)C=CC=C3C1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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